molecular formula C7H6FN3 B1323484 6-fluoro-1H-indazol-3-amine CAS No. 404827-75-4

6-fluoro-1H-indazol-3-amine

Cat. No.: B1323484
CAS No.: 404827-75-4
M. Wt: 151.14 g/mol
InChI Key: JKOGFRGFWFEFNT-UHFFFAOYSA-N
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Description

6-fluoro-1H-indazol-3-amine is a fluorinated derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Scientific Research Applications

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during handling .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of 6-fluoro-1H-indazol-3-amine in various therapeutic areas.

Mechanism of Action

Target of Action

6-Fluoro-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been found to have significant antitumor activity . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . The R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 .

Biochemical Pathways

The compound affects the p53/MDM2 pathway, which plays a crucial role in regulating the cell cycle and preventing cancer. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory effects against various cancer cell lines suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. For example, one study found that a compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells .

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with kinases, such as RIP2 kinase, which is involved in inflammatory responses . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical events that ultimately affect cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as those from lung, prostate, and leukemia, the compound has demonstrated significant inhibitory effects on cell proliferation . It influences cell signaling pathways, including the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as kinases, leading to their inhibition . This binding is facilitated by the compound’s unique chemical structure, which allows it to fit precisely into the enzyme’s active site. The inhibition of these enzymes results in the disruption of signaling pathways and changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibitory effects on target enzymes . Prolonged exposure may lead to degradation, reducing its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . Higher doses may lead to toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s effects on metabolite levels have been studied, revealing its potential to alter metabolic processes in cancer cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these mechanisms is essential for optimizing the delivery and distribution of the compound in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in this process, ensuring that the compound reaches its intended site of action.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted indazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-indazol-3-amine stands out due to the presence of the fluorine atom, which enhances its metabolic stability and binding affinity to target proteins. This fluorine substitution often results in improved pharmacological properties compared to its non-fluorinated counterparts .

Properties

IUPAC Name

6-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOGFRGFWFEFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620411
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404827-75-4
Record name 6-Fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,4-difluorobenzonitrile (1.21 g, 8.70 mmol) was added hydrazine monohydrate (8.46 mL, 174 mmol). The mixture was heated to reflux for 5 hours and then poured onto ice. The solution was extracted with ethyl acetate, dried with magnesium sulfate, filtered and concentrated. The residue was purified by column chromatography (25-100% ethyl acetate/hexane) to afford 6-fluoro-1H-indazol-3-amine (0.5 g, 3.3 mmol, 38% yield) as light yellow powder. 1H NMR (500 MHz, DMSO-D6) δ ppm 11.42 (s, 1 H), 7.70 (dd, J=8.55, 5.49 Hz, 1 H), 6.97 (dd, J=10.07, 1.83 Hz, 1 H), 6.72-6.79 (m, 1 H), 5.40 (s, 2 H). MS (LC/MS) R.T.=0.61; [M+H]+=152.11.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
8.46 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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